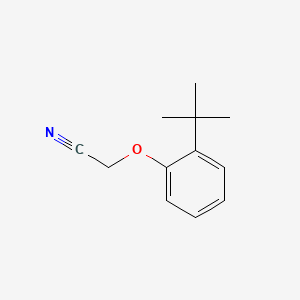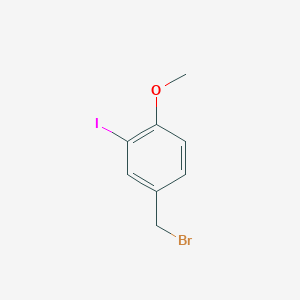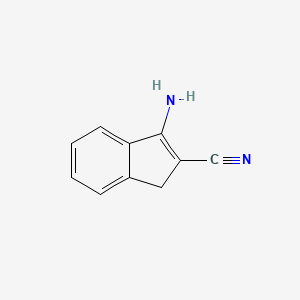
(2-tert-Butylphenoxy)acetonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Oxidation Studies
- Electrochemical Behavior: The electrochemical oxidation of compounds related to (2-tert-Butylphenoxy)acetonitrile, such as 2,4,6-tri-tert-butylphenol, has been explored in various solvents including acetonitrile. These studies reveal insights into the oxidation mechanisms and the formation of stable radical species (Richards et al., 1975).
Synthesis and Reactivity
- Synthesis of Nitrogen Heterocycles: (tert-Butyl-NNO-azoxy)acetonitrile, a compound structurally similar to (2-tert-Butylphenoxy)acetonitrile, serves as a precursor for various nitrogen heterocycles. Its synthesis and reactivity have been a subject of study, providing insights into the synthesis of related compounds (Klenov et al., 2016).
Antioxidant Properties and Applications
- Antioxidant Activity: Research on sterically hindered phenols, which are structurally related to (2-tert-Butylphenoxy)acetonitrile, indicates their potential as antioxidants. This includes studies on their redox properties and antibacterial activity, suggesting applications in various fields (Koshelev et al., 2020).
Complexation and Binding Studies
- Metal Ion Complexation: Compounds structurally related to (2-tert-Butylphenoxy)acetonitrile have been studied for their ability to complex with metal cations. This research provides insights into potential applications in fields like sensor technology and catalysis (Namor et al., 2005).
Solvent Effects and Kinetics
- Solvent Influence on Antioxidant Activity: Studies have investigated the effects of different solvents, including acetonitrile, on the antioxidant activity of phenolic compounds. This research can inform the use of (2-tert-Butylphenoxy)acetonitrile in various solvent environments (Foti & Ruberto, 2001).
Safety and Hazards
“(2-tert-Butylphenoxy)acetonitrile” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLSISOMQEFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-tert-Butylphenoxy)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)


![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)
![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)





![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)